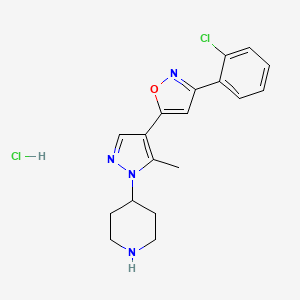

CMPI hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H20Cl2N4O |

|---|---|

Molecular Weight |

379.3 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-5-(5-methyl-1-piperidin-4-ylpyrazol-4-yl)-1,2-oxazole;hydrochloride |

InChI |

InChI=1S/C18H19ClN4O.ClH/c1-12-15(11-21-23(12)13-6-8-20-9-7-13)18-10-17(22-24-18)14-4-2-3-5-16(14)19;/h2-5,10-11,13,20H,6-9H2,1H3;1H |

InChI Key |

WNKFVIPYZXTQBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C2CCNCC2)C3=CC(=NO3)C4=CC=CC=C4Cl.Cl |

Synonyms |

3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Precision Modulation of Nicotinic Signaling: A Technical Guide to CMPI Hydrochloride

The following technical guide is structured to provide an authoritative, mechanism-first analysis of CMPI hydrochloride. It deviates from standard product sheets by focusing on the stoichiometry-selective nature of this compound, which is its primary value proposition in nicotinic receptor research.

Executive Summary: The Stoichiometry Challenge

In the field of nicotinic acetylcholine receptor (nAChR) pharmacology, the heteromeric

-

High-Sensitivity (HS):

— Activated by nanomolar ACh. -

Low-Sensitivity (LS):

— Activated by micromolar ACh.[1]

CMPI hydrochloride (3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole) distinguishes itself as a positive allosteric modulator (PAM) that is highly selective for the LS

Unlike non-selective agonists, CMPI binds to the unique

Chemical Properties & Handling[3]

CMPI hydrochloride is a synthetic isoxazole-pyrazole derivative.[3] Its stability and solubility profile require specific handling to prevent degradation or precipitation during physiological assays.

| Property | Specification | Experimental Implication |

| CAS Number | 2250025-94-4 | Use for catalog verification. |

| Molecular Weight | 379.28 g/mol | Use batch-specific MW for molarity calc.[4] |

| Solubility (Water) | ~18 mg/mL (50 mM) | Suitable for direct aqueous dilution. |

| Solubility (DMSO) | ~38 mg/mL (100 mM) | Preferred for stock solutions (>1 month stability). |

| Storage | -20°C (Solid/Stock) | Hygroscopic; equilibrate to RT before opening. |

Critical Handling Protocol:

-

Stock Preparation: Dissolve in 100% DMSO to 10 mM. Aliquot into light-protective tubes (amber) to prevent potential photo-degradation of the isoxazole ring.

-

Working Solutions: Dilute into physiological saline (e.g., Ringer's) immediately prior to perfusion. Ensure final DMSO concentration is <0.1% to avoid vehicle effects on channel kinetics.

Mechanistic Pharmacology

The Interface Hypothesis

The selectivity of CMPI arises from its binding site.

-

(HS): Subunits typically arrange as

-

(LS): Contains an

CMPI binds this

Visualization: Stoichiometric Selectivity Pathway

Figure 1: Mechanistic divergence of CMPI action based on receptor stoichiometry. The compound requires the

Validated Experimental Protocols

Protocol A: Stoichiometry-Biased Oocyte Expression

To validate CMPI activity, one must strictly control receptor stoichiometry. Random expression results in a mixed population, obscuring CMPI's selective effects.

Objective: Express pure populations of HS or LS

-

cRNA Preparation:

-

Linearize plasmids containing human

and -

Transcribe capped cRNA using T7 mMessage mMachine kit.

-

-

Injection Ratios (The Critical Step):

-

For LS

: Inject -

For HS

: Inject

-

-

Incubation:

-

Incubate oocytes at 18°C in ND96 buffer supplemented with antibiotics and pyruvate for 3–5 days to allow assembly and trafficking.

-

Protocol B: Two-Electrode Voltage Clamp (TEVC) Characterization

Objective: Quantify CMPI potentiation efficacy.

Setup:

-

Holding Potential: -60 mV.[5]

-

Perfusion Rate: 2 mL/min (ensure rapid exchange to capture peak currents).

Workflow:

-

Baseline Establishment: Apply a sub-maximal dose of ACh (EC20, typically ~100 µM for LS, ~1 µM for HS) for 5 seconds. Wash for 3 minutes. Record peak current (

). -

Pre-incubation: Perfuse CMPI (varying concentrations, e.g., 10 nM – 1 µM) alone for 30–60 seconds. Note: CMPI is not an agonist; no current should be observed.

-

Co-application: Perfuse ACh (EC20) + CMPI for 5 seconds. Record peak current (

). -

Analysis: Calculate Potentiation Factor:

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for electrophysiological validation of CMPI potentiation.

Therapeutic Implications & Translational Value[7]

The development of CMPI addresses a major bottleneck in cholinergic therapy. Chronic nicotine exposure leads to an upregulation of the LS

-

Cognitive Enhancement: By potentiating the LS isoform, CMPI can restore signaling in upregulated but functionally "quiet" receptor populations found in smokers or neurodegenerative models.

-

Safety Profile: Because CMPI is a PAM (Type I/II hybrid characteristics), it maintains the temporal fidelity of endogenous cholinergic signaling rather than continuously activating the channel, reducing the risk of excitotoxicity.

References

-

Hamouda, A. K., et al. (2016). Photolabeling a nicotinic acetylcholine receptor (nAChR) with an (α4)3(β2)2 nAChR-selective positive allosteric modulator.[4] Molecular Pharmacology, 89(5), 575-584. Retrieved from [Link]

-

Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators.[4] Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212. Retrieved from [Link]

-

Wang, J., et al. (2017). Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses.[4] Journal of Biological Chemistry, 292, 9988-10001.[4] Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. "Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-S" by Farah Deba, Kara Ramos et al. [scholarworks.uttyler.edu]

- 3. medkoo.com [medkoo.com]

- 4. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]

- 5. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of CMPI Hydrochloride: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the in vitro characterization of CMPI hydrochloride, a potent and selective positive allosteric modulator (PAM) of the (α4)3(β2)2 nicotinic acetylcholine receptor (nAChR). Designed for researchers, scientists, and drug development professionals, this document outlines the core experimental framework for elucidating the compound's mechanism of action, target engagement, and cellular effects.

Introduction: The Significance of CMPI Hydrochloride

CMPI hydrochloride has emerged as a critical tool for investigating the therapeutic potential of modulating the (α4)3(β2)2 nAChR subtype, which is predominantly expressed in the central nervous system. This receptor is implicated in a range of neurological and psychiatric conditions. CMPI hydrochloride acts as a PAM, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating it.[1][2] This mode of action presents a nuanced approach to therapeutic intervention, potentially offering a wider therapeutic window and reduced side effects compared to direct agonists.

This guide will detail a logical progression of in vitro assays, from fundamental physicochemical property assessment to complex cellular characterization, providing the reader with a comprehensive understanding of how to thoroughly profile CMPI hydrochloride.

Physicochemical Properties and Handling

A foundational understanding of a compound's physicochemical properties is paramount for the successful design and interpretation of in vitro experiments. CMPI hydrochloride is a salt form, which can influence properties like solubility and stability.[3][4]

Table 1: Physicochemical Properties of CMPI Hydrochloride

| Property | Value | Source |

| Chemical Name | 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride | [5][6] |

| Molecular Formula | C₁₈H₁₉ClN₄O·HCl | [5][6] |

| Molecular Weight | 379.28 g/mol | [5][6] |

| Solubility (Water) | 18.96 mg/mL (50 mM) | [5] |

| Solubility (DMSO) | 37.93 mg/mL (100 mM) | [5] |

| Storage | Store at -20°C | [5][6] |

Solution Preparation and Stability

For most in vitro assays, a stock solution of CMPI hydrochloride is prepared in DMSO. It is crucial to note that repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound. For aqueous-based assays, freshly prepared solutions from a DMSO stock are recommended. Preliminary stability tests in aqueous buffers at relevant physiological pH (e.g., 7.4) and temperatures (e.g., 37°C) are advised to ensure compound integrity throughout the duration of the experiment.

Mechanism of Action: Elucidating Allosteric Modulation

The primary mechanism of CMPI hydrochloride is its positive allosteric modulation of the (α4)3(β2)2 nAChR.[1][2] The following experimental workflow is designed to confirm and quantify this activity.

Caption: Workflow for characterizing the functional activity of CMPI hydrochloride.

Electrophysiology: The Gold Standard for Ion Channel Modulation

Electrophysiological recordings are the definitive method for characterizing the effects of a modulator on an ion channel.[1] Two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing the human (α4)3(β2)2 nAChR or patch-clamp recordings from stably transfected mammalian cell lines (e.g., HEK293) are the preferred methods.

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the human α4 and β2 nAChR subunits. Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3M KCl (voltage and current electrodes).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application:

-

Establish a baseline current by perfusing with Ringer's solution.

-

Apply a sub-maximal concentration of acetylcholine (ACh) (e.g., EC₁₀) to elicit a control current.

-

Co-apply the same concentration of ACh with varying concentrations of CMPI hydrochloride.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of CMPI hydrochloride. A potentiation of the ACh-evoked current indicates positive allosteric modulation. Calculate the EC₅₀ for the potentiating effect.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are used to determine the affinity of CMPI hydrochloride for the nAChR and to understand its interaction with the acetylcholine binding site.[7] These assays are typically performed using membrane preparations from cells or tissues expressing the receptor.

-

Membrane Preparation: Homogenize HEK293 cells stably expressing the (α4)3(β2)2 nAChR in a cold lysis buffer and pellet the membranes by centrifugation.[8]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled nAChR agonist (e.g., [³H]epibatidine), and varying concentrations of CMPI hydrochloride.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: A decrease in the bound radioactivity with increasing concentrations of CMPI hydrochloride would suggest it competes for the same binding site as the radioligand. However, as a PAM, CMPI is expected to bind to an allosteric site and may increase the affinity of the radioligand, which would be observed as an initial increase in binding at lower concentrations.

Calcium Influx Assays: A High-Throughput Functional Screen

Activation of nAChRs leads to an influx of cations, including Ca²⁺.[9] Measuring changes in intracellular calcium concentration provides a robust and high-throughput method to assess the functional consequences of CMPI hydrochloride's activity.

-

Cell Culture: Plate HEK293 cells stably expressing the (α4)3(β2)2 nAChR in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of CMPI hydrochloride to the wells, followed by a sub-maximal concentration of acetylcholine.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: An increase in the fluorescence signal in the presence of CMPI hydrochloride compared to acetylcholine alone indicates potentiation of the receptor's function.

Cellular Characterization: Target Engagement and Downstream Effects

Moving from isolated systems to a cellular context is crucial for understanding the biological relevance of a compound's activity. The following assays are designed to confirm target engagement in intact cells and to investigate the downstream signaling consequences of nAChR modulation by CMPI hydrochloride.

Caption: Workflow for the cellular characterization of CMPI hydrochloride.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular environment.[10] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[11]

-

Cell Treatment: Treat intact HEK293 cells expressing (α4)3(β2)2 nAChR with CMPI hydrochloride or vehicle.

-

Thermal Challenge: Heat the cell suspensions to a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. For membrane proteins like nAChRs, a modified lysis buffer containing a mild detergent may be necessary to solubilize the receptor without disrupting the ligand-bound complex.[12]

-

Protein Detection: Analyze the amount of soluble nAChR in each sample by Western blotting using an antibody specific for the α4 or β2 subunit.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of CMPI hydrochloride indicates target engagement.

Western Blot Analysis: Investigating Downstream Signaling

Activation of nAChRs can trigger various intracellular signaling cascades. The mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, and the phosphorylation of the transcription factor CREB are known downstream events of nAChR activation that are linked to neuronal function.[1][6][13]

-

Cell Stimulation: Treat HEK293-(α4)3(β2)2 cells with acetylcholine in the presence or absence of CMPI hydrochloride for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK), total ERK1/2, phosphorylated CREB (p-CREB), and total CREB. A loading control (e.g., GAPDH or β-actin) should also be included.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in p-ERK and p-CREB in the presence of CMPI hydrochloride and acetylcholine would confirm the activation of these downstream pathways.

Cell Viability Assays: Assessing Potential Cytotoxicity

It is essential to determine if the observed cellular effects are due to the specific modulation of the target or a result of general cytotoxicity. Standard cell viability assays can be employed for this purpose.

-

Cell Seeding: Seed HEK293-(α4)3(β2)2 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of CMPI hydrochloride for a relevant duration (e.g., 24-72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate. The reagent is converted to a colored formazan product by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: A decrease in absorbance indicates a reduction in cell viability. This allows for the determination of a cytotoxic concentration 50 (CC₅₀).

Conclusion

The in vitro characterization of CMPI hydrochloride requires a multi-faceted approach that combines biophysical, functional, and cellular assays. The experimental framework outlined in this guide provides a comprehensive strategy to elucidate its mechanism as a positive allosteric modulator of the (α4)3(β2)2 nAChR, confirm its engagement with the target in a cellular context, and investigate its downstream signaling effects and potential cytotoxicity. By following this logical and rigorous workflow, researchers can generate a robust data package to support the continued development of CMPI hydrochloride and other novel nAChR modulators.

References

-

Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). Current Protocols in Pharmacology. Retrieved February 17, 2026, from [Link]

-

Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. (2015). Central European Journal of Immunology. Retrieved February 17, 2026, from [Link]

-

Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. (2020). PubMed Central. Retrieved February 17, 2026, from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Retrieved February 17, 2026, from [Link]

-

CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. (2019). ACS Chemical Biology. Retrieved February 17, 2026, from [Link]

-

Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. Retrieved February 17, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 17, 2026, from [Link]

-

Learning and nicotine interact to increase CREB phosphorylation at the jnk1 promoter in the hippocampus. (2012). PubMed. Retrieved February 17, 2026, from [Link]

-

Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator. (2016). Molecular Pharmacology. Retrieved February 17, 2026, from [Link]

-

CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience. Retrieved February 17, 2026, from [Link]

-

(PDF) Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists and Positive Allosteric Modulators Using the Parallel Oocyte Electrophysiology Test Station. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Nicotinic receptor binding: Significance and symbolism. (2025). ScienceDirect. Retrieved February 17, 2026, from [Link]

-

Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

-

Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). Nature Protocols. Retrieved February 17, 2026, from [Link]

-

Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

-

Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved February 17, 2026, from [Link]

-

Salt Selection in Drug Development. (2026). Pharmaceutical Technology. Retrieved February 17, 2026, from [Link]

-

Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. (2025). CrystEngComm. Retrieved February 17, 2026, from [Link]

-

Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

-

Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. (1996). Journal of Neuroscience. Retrieved February 17, 2026, from [Link]

-

14-3-3 is required for α4β2 nAChR-induced Src activation.(A) HEK-293... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. (2021). Googleapis.com. Retrieved February 17, 2026, from [Link]

-

Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

-

Human α4/β2 Nicotinic Acetylcholine Receptor Cell Line. (n.d.). Charles River Laboratories. Retrieved February 17, 2026, from [Link]

-

Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

-

Cigarette smoke impairs pulmonary vascular function through nAChR activation. (2024). bioRxiv.org. Retrieved February 17, 2026, from [Link]

-

Calcium influx through neuronal-type nicotinic acetylcholine receptors present on the neuroendocrine cells of the porcine pars intermedia. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

-

An Introduction to Nicotinic ACh Receptors. (2020). News-Medical. Retrieved February 17, 2026, from [Link]

-

(PDF) Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation Through a Pre-Activated Conformational State. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Mechanism of calcium potentiation of the α7 nicotinic acetylcholine receptor. (2020). Journal of General Physiology. Retrieved February 17, 2026, from [Link]

Sources

- 1. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. jneurosci.org [jneurosci.org]

- 4. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. termedia.pl [termedia.pl]

- 7. researchgate.net [researchgate.net]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Calcium influx through neuronal-type nicotinic acetylcholine receptors present on the neuroendocrine cells of the porcine pars intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Current Advances in CETSA [frontiersin.org]

- 11. Nicotine-induced phosphorylation of ERK in mouse primary cortical neurons: evidence for involvement of glutamatergic signaling and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Learning and nicotine interact to increase CREB phosphorylation at the jnk1 promoter in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: CMPI Hydrochloride – Stoichiometry-Selective Modulation of α4β2 Nicotinic Receptors

Executive Summary

CMPI Hydrochloride (3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride) represents a critical tool compound in nicotinic acetylcholine receptor (nAChR) pharmacology.[1][2] Unlike orthosteric agonists (e.g., nicotine, varenicline) that bind the canonical α4(+)–β2(-) interface, CMPI is a Positive Allosteric Modulator (PAM) that selectively targets the α4(+)–α4(-) interface.

This unique binding mode confers an unprecedented selectivity profile: CMPI potentiates the (α4)₃(β2)₂ stoichiometry (low-sensitivity isoform) while inhibiting or having no PAM activity at the (α4)₂(β2)₃ stoichiometry (high-sensitivity isoform). This guide details the mechanistic basis of this selectivity, experimental protocols for its verification, and its application in dissecting nAChR subpopulations.

Mechanistic Pharmacology

The Stoichiometry Problem

Neuronal α4β2 receptors exist in two distinct stoichiometries with divergent functional properties:

-

High Sensitivity (HS) Isoform [(α4)₂(β2)₃]: Contains two α4:β2 binding sites. Activated by nanomolar concentrations of ACh.[2][3][4] Lacks an α4:α4 interface.

-

Low Sensitivity (LS) Isoform [(α4)₃(β2)₂]: Contains two α4:β2 binding sites and one unique α4:α4 interface . Activated by micromolar concentrations of ACh.[2][4]

CMPI Mechanism of Action

CMPI exploits the structural difference between these isoforms.

-

Target Site: The non-canonical α4:α4 inter-subunit interface.[4]

-

Primary Effect: It binds to the α4:α4 site, stabilizing the open channel state only when the receptor is occupied by an orthosteric agonist (ACh).

-

Selectivity: Because the (α4)₂(β2)₃ isoform lacks the α4:α4 interface, CMPI cannot potentiate it. Conversely, CMPI acts as an inhibitor at this subtype (IC₅₀ ~0.5 µM), likely via channel blockade or a distinct negative allosteric site.

Selectivity Profile

| Receptor Subtype | Stoichiometry | CMPI Effect | Potency |

| α4β2 nAChR | (α4)₃(β2)₂ | Potentiation (PAM) | EC₅₀ ≈ 20 nM |

| α4β2 nAChR | (α4)₂(β2)₃ | Inhibition | IC₅₀ ≈ 0.5 µM |

| α3β4 nAChR | Heteromeric | No Effect / Weak Inhibition | > 10 µM |

| α7 nAChR | Homomeric | No Effect | > 10 µM |

| Muscle Type | Heteromeric | Inhibition | IC₅₀ ≈ 0.7 µM |

Visualization of Signaling & Selectivity

The following diagram illustrates the structural logic governing CMPI's selectivity.

Caption: CMPI selectively potentiates the (α4)3(β2)2 isoform by binding the unique α4:α4 interface, while inhibiting the (α4)2(β2)3 isoform.

Experimental Protocols

Protocol A: Functional Validation via Two-Electrode Voltage Clamp (TEVC)

Objective: To distinguish (α4)₃(β2)₂ from (α4)₂(β2)₃ populations in Xenopus oocytes.

Reagents:

-

CMPI Hydrochloride (Stock: 10 mM in DMSO).

-

Acetylcholine Chloride (ACh).

-

Xenopus laevis oocytes.[2]

Workflow:

-

Expression Control:

-

For (α4)₃(β2)₂ (LS): Inject cRNA at a ratio of 10:1 (α4:β2).

-

For (α4)₂(β2)₃ (HS): Inject cRNA at a ratio of 1:10 (α4:β2).

-

Note: Biased ratios are critical to force stoichiometry.

-

-

Baseline Establishment:

-

Clamp oocytes at -60 mV.

-

Apply ACh at EC₂₀ concentration (typically ~1 µM for HS, ~30-100 µM for LS) to establish a stable baseline current (

).

-

-

CMPI Application:

-

Co-apply ACh (EC₂₀) + CMPI (1 µM).

-

Record peak current (

).

-

-

Data Analysis:

-

Calculate Potentiation Ratio:

. -

Validation Criteria:

-

(α4)₃(β2)₂ oocytes must show

(typically 5-10 fold increase). -

(α4)₂(β2)₃ oocytes must show

(inhibition or no effect).

-

-

Protocol B: Negative Control via Radioligand Binding

Objective: To confirm the allosteric nature of CMPI. Unlike orthosteric ligands, CMPI should not displace high-affinity radioligands.

Workflow:

-

Prepare membrane homogenates expressing α4β2 nAChRs.

-

Incubate with [³H]-Epibatidine (2 nM, Kd ~0.05 nM) to occupy orthosteric sites.

-

Add increasing concentrations of CMPI (1 nM to 10 µM).

-

Result: No displacement of [³H]-Epibatidine should be observed, confirming CMPI does not bind the α4:β2 site.

-

Positive Control: Use unlabeled Nicotine or Cytisine to demonstrate displacement capability of the assay.

Experimental Workflow Diagram

Caption: Step-by-step TEVC workflow for validating CMPI selectivity across different receptor stoichiometries.

References

-

Albrecht, B. K., et al. (2008).[5] Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators.[4][5][6] Bioorganic & Medicinal Chemistry Letters, 18(19), 5209–5212. Link

-

Hamouda, A. K., et al. (2016). Photolabeling a nicotinic acetylcholine receptor (nAChR) with an (α4)3(β2)2 nAChR-selective positive allosteric modulator.[5] Molecular Pharmacology, 89(5), 575–584. Link

-

Wang, J., et al. (2017).[5] Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses.[5] Journal of Biological Chemistry, 292(24), 9988–10001. Link

-

Ahring, P. K., et al. (2022). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI.[2][3][4][5][6] Journal of Biological Chemistry, 298(1), 101455.[3] Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Application of CMPI Hydrochloride in Nicotine Addiction Research

Introduction: Beyond Orthosteric Agonism - The Case for Allosteric Modulation in Nicotine Research

Nicotine addiction, the primary driver of tobacco use, is a complex neuropsychiatric disorder underpinned by the interaction of nicotine with neuronal nicotinic acetylcholine receptors (nAChRs).[1] For decades, research has focused on the direct agonism and antagonism of these receptors to understand the mechanisms of dependence. However, this approach has limitations. The brain's cholinergic system is vital for a vast array of cognitive and physiological functions, and broad-spectrum agonists or antagonists often carry a significant side-effect burden.

This guide introduces a more nuanced pharmacological tool: CMPI hydrochloride . It is crucial to establish from the outset a key clarification: while the broader topic of nAChRs in nicotine addiction prominently features the α7 subtype, CMPI hydrochloride is a potent and selective positive allosteric modulator (PAM) of the α4β2 nAChR subtype .[2][3] This distinction is not trivial; the α4β2 receptor is the most abundant high-affinity nAChR in the brain and is considered the principal mediator of nicotine's reinforcing and addictive properties.[1][4]

As a PAM, CMPI hydrochloride does not directly activate the α4β2 receptor. Instead, it binds to a distinct topographical site (an allosteric site) and enhances the receptor's response to its endogenous agonist, acetylcholine, or to exogenous agonists like nicotine.[5] This mechanism offers a sophisticated method for studying the native cholinergic system's role in addiction, preserving the temporal and spatial dynamics of endogenous signaling while amplifying its effects. This guide will provide researchers, scientists, and drug development professionals with a technical framework for leveraging CMPI hydrochloride to dissect the intricate role of α4β2 nAChRs in the core facets of nicotine addiction: reinforcement, withdrawal, and associated cognitive effects.

Section 1: The α4β2 nAChR - The Epicenter of Nicotine's Addictive Power

The rewarding effects of nicotine are primarily initiated within the mesolimbic dopamine system. Nicotine, crossing the blood-brain barrier, binds to α4β2 nAChRs located on dopamine neurons in the ventral tegmental area (VTA).[1][6] Activation of these ligand-gated ion channels causes an influx of Na+ and Ca2+, leading to membrane depolarization and an increased firing rate of these neurons.[1] This, in turn, triggers a surge of dopamine release in the nucleus accumbens (NAc), a phenomenon universally recognized as a critical neurobiological substrate for reward, reinforcement, and the initiation of addictive behaviors.[1][4]

Furthermore, chronic exposure to nicotine leads to a paradoxical upregulation of α4β2 nAChRs, a key neuroadaptation in the development of dependence.[7] This upregulation is thought to contribute to the sensitization and severity of withdrawal symptoms upon cessation of nicotine intake. Understanding the function and regulation of this specific receptor subtype is therefore paramount to developing effective smoking cessation therapies.

Section 3: Experimental Applications of CMPI Hydrochloride

Investigating Nicotine Reinforcement and Motivation

Causality & Rationale: The intravenous self-administration (IVSA) paradigm is the gold standard for modeling the reinforcing properties of drugs in preclinical models. By allowing an animal to volitionally work (e.g., press a lever) to receive a drug infusion, it models the compulsive drug-seeking behavior central to addiction. [7]Administering CMPI hydrochloride prior to an IVSA session can address critical questions: Does enhancing α4β2 receptor function increase the reinforcing efficacy of a low nicotine dose? Does it alter the motivation to work for nicotine, as measured by the "breakpoint" in a progressive-ratio schedule? The answers provide insight into how the sensitivity of the mesolimbic pathway influences vulnerability to nicotine dependence.

Experimental Protocol: Intravenous Nicotine Self-Administration (IVSA) in Rats

-

Surgical Preparation:

-

Anesthetize adult male or female Sprague-Dawley or Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).

-

Under aseptic conditions, surgically implant a chronic indwelling catheter into the right jugular vein. The catheter tubing should be passed subcutaneously to exit at the mid-scapular region.

-

Allow a recovery period of 5-7 days, during which catheters are flushed daily with heparinized saline to maintain patency.

-

-

Drug Preparation:

-

Nicotine: Prepare a stock solution of (-)-Nicotine hydrogen tartrate salt in sterile 0.9% saline. Adjust the pH to 7.4 with dilute NaOH. The standard dose for IVSA is 0.03 mg/kg/infusion (calculated as free base). [7][8] * CMPI Hydrochloride: Prepare stock solutions based on the batch-specific molecular weight (e.g., 379.28 g/mol ). Dissolve CMPI hydrochloride in a suitable vehicle (e.g., sterile saline or a solution of 10% DMSO, 10% Tween 80, 80% saline). Doses for systemic administration (e.g., intraperitoneal, IP) must be determined through dose-response studies, but a starting range could be 0.1 - 3.0 mg/kg.

-

-

IVSA Training and Testing:

-

Place rats in operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the rat's catheter.

-

Acquisition Phase (10-14 days): Allow rats to self-administer nicotine (0.03 mg/kg/infusion) during daily 2-hour sessions. A response on the "active" lever results in a nicotine infusion paired with a cue light, followed by a 20-second time-out period. Responses on the "inactive" lever have no consequence. [8] * CMPI Pre-treatment Phase: Once stable responding is achieved, begin pre-treatment sessions. Administer CMPI hydrochloride (or vehicle) via IP injection 30 minutes prior to the IVSA session. [9] * Data Collection & Analysis: Record the number of active and inactive lever presses, total infusions earned, and latency to first infusion. Analyze the data using a repeated-measures ANOVA to determine the effect of different CMPI doses on nicotine intake.

-

Elucidating the Role of α4β2 Receptors in Nicotine Withdrawal

Causality & Rationale: Abrupt cessation of chronic nicotine use precipitates a withdrawal syndrome characterized by somatic signs (shakes, gasps) and negative affective states (anxiety, irritability). [10]This is partly due to the previously upregulated α4β2 nAChRs becoming unoccupied, leading to a hypocholinergic and hypodopaminergic state. By administering CMPI hydrochloride during withdrawal, researchers can test the hypothesis that amplifying the signal from the remaining endogenous acetylcholine at these upregulated receptors can alleviate withdrawal symptoms. This provides a direct link between α4β2 receptor function and the negative reinforcement that drives relapse.

Experimental Protocol: Assessment of Nicotine Withdrawal in Mice

-

Induction of Dependence:

-

Anesthetize adult C57BL/6J mice and subcutaneously implant osmotic minipumps calibrated to deliver a continuous infusion of nicotine (e.g., 6.3 mg/kg/day, free base) for 14 days. Control mice receive saline-filled pumps. This method ensures chronic, stable levels of nicotine exposure.

-

-

Precipitated Withdrawal and CMPI Treatment:

-

On day 14, remove the minipumps.

-

After a set time (e.g., 2-4 hours), administer CMPI hydrochloride (e.g., 0.1 - 3.0 mg/kg, IP) or vehicle.

-

30 minutes after CMPI/vehicle treatment, precipitate withdrawal by administering an nAChR antagonist like mecamylamine (1-2 mg/kg, SC). [11]This ensures a synchronized and robust withdrawal syndrome for observation.

-

-

Assessment of Somatic Signs:

-

Immediately after mecamylamine injection, place the mouse in a clear observation cylinder.

-

For 30 minutes, a trained observer blind to the treatment conditions should count the frequency of specific somatic withdrawal signs (e.g., paw tremors, head shakes, scratches, jumps, writhes). [12]

-

-

Assessment of Affective Signs (Anxiety-like Behavior):

-

Following the somatic observation period, test mice on the elevated plus maze (EPM).

-

The apparatus consists of two open arms and two closed arms. Increased time spent in the open arms is indicative of reduced anxiety.

-

Record the time spent in and the number of entries into each arm type over a 5-minute period.

-

-

Data Analysis:

-

Compare the frequency of somatic signs and the EPM parameters between CMPI-treated and vehicle-treated groups using a one-way ANOVA or a Student's t-test. A significant reduction in somatic signs or an increase in open-arm time in the CMPI group would suggest that enhancing α4β2 function ameliorates nicotine withdrawal.

-

Section 4: A Note of Contrast - The Distinct Role of α7 nAChRs

To fully appreciate the specific application of an α4β2 PAM like CMPI, it is instructive to contrast its function with modulators of the α7 nAChR. The α7 subtype has a lower affinity for nicotine, desensitizes more rapidly, and has a higher permeability to calcium. [13]It is heavily expressed on presynaptic terminals of glutamatergic neurons that project to VTA dopamine cells. [1][4] Research using α7 agonists and PAMs has suggested that activation of these receptors can actually reduce the reinforcing properties of nicotine. [13][14]One hypothesis is that by enhancing glutamatergic tone in the VTA, α7 activation may shift dopamine neuron firing patterns in a way that is less conducive to reinforcement. Furthermore, α7 nAChRs are strongly implicated in cognitive functions like attention and sensory gating, which are often disrupted in smokers. [15][16][17]Therefore, while α4β2 PAMs like CMPI are tools to study the core reward circuitry, α7 modulators are being investigated for their potential to reduce nicotine's rewarding effects and treat the cognitive deficits associated with addiction. [18]

Conclusion

CMPI hydrochloride represents a highly specific and valuable tool for the neuroscience community studying nicotine addiction. By selectively potentiating the α4β2 nAChR, the primary mediator of nicotine's addictive properties, it allows for a precise interrogation of this system's role in reinforcement, motivation, and withdrawal. The experimental frameworks provided in this guide offer a starting point for researchers to employ CMPI hydrochloride to uncover novel insights into the neuroadaptations that underpin nicotine dependence. Differentiating its mechanism from that of α7 modulators underscores the importance of receptor-subtype specificity in developing the next generation of targeted therapeutics for smoking cessation.

References

-

Frontiers. (2023, April 4). Negative and positive allosteric modulators of the α7 nicotinic acetylcholine receptor regulates the ability of adolescent binge alcohol exposure to enhance adult alcohol consumption. [Link]

-

Frontiers. (2025, October 16). Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. [Link]

-

Jackson, A. (2017, May 10). Investigating the Modulation and Mechanisms of α7 Nicotinic Acetylchol. [Link]

-

Wikipedia. Alpha-7 nicotinic receptor. [Link]

-

Portland Press. (2022, June 22). Alpha7 nicotinic acetylcholine receptor mediates chronic nicotine inhalation-induced cardiopulmonary dysfunction. [Link]

-

ResearchGate. (2025, October 31). The current agonists and positive allosteric modulators of α 7 nAChR for CNS indications in clinical trials. [Link]

-

Termedia. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. [Link]

-

MDPI. (2022, November 16). The Effects of Positive Allosteric Modulators of α7–nAChR on Social Play Behavior in Adolescent Rats Prenatally Exposed to Valproic Acid. [Link]

-

Frontiers. (2020, January 10). Positive Allosteric Modulation of Alpha7 Nicotinic Acetylcholine Receptors Transiently Improves Memory but Aggravates Inflammation in LPS-Treated Mice. [Link]

-

PMC. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. [Link]

-

PMC. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats. [Link]

-

ScienceDirect. Dual role of nicotine in addiction and cognition: A review of neuroimaging studies in humans. [Link]

-

Science.gov. a7 nicotinic receptor: Topics. [Link]

-

PMC. Cognitive Effects of Nicotine: Recent Progress. [Link]

-

PMC. (2011, December 14). Alpha7 Nicotinic Acetylcholine Receptors Modulate Motivation to Self-Administer Nicotine: Implications for Smoking and Schizophrenia. [Link]

-

European Annals of Allergy and Clinical Immunology. A murine model of cow's milk protein-induced allergic reaction. [Link]

-

PMC - NIH. Mechanisms of Nicotine Addiction. [Link]

-

AccessPharmacy. Chapter e5: Clinical Pharmacokinetics and Pharmacodynamics. [Link]

-

PubMed. (2000, June 15). Evidence of Very Delayed Clinical Reactions to Cow's Milk in Cow's Milk-Intolerant Patients. [Link]

-

MDPI. (2012, February 17). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. [Link]

-

UNL Digital Commons. Cognitive Effects of Nicotine. [Link]

-

PMC. Nicotine Acts on Cholinergic Signaling Mechanisms to Directly Modulate Choroid Plexus Function. [Link]

-

Frontiers. (2021, February 26). Bulleyaconitine A Inhibits Morphine-Induced Withdrawal Symptoms, Conditioned Place Preference, and Locomotor Sensitization Via Microglial Dynorphin A Expression. [Link]

-

medRxiv.org. (2024, February 17). SAFETY, PHARMACOKINETICS, AND PHARMACODYNAMICS OF A CLC-1 INHIBITOR - A FIRST-IN-CLASS COMPOUND THAT ENHANCES MUSCLE EXCITABILIT. [Link]

-

PMC. (2021, August 30). Nicotine self-administration with menthol and audiovisual cue facilitates differential packaging of CYP2A6 and cytokines/chemokines in rat plasma extracellular vesicles. [Link]

-

PMC. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. [Link]

-

ResearchGate. Experimental protocol. Overview of the experimental protocol. Mice.... [Link]

-

UC Irvine. (2021, November 1). Nicotine e‐cigarette vapor inhalation and self‐administration in a rodent model. [Link]

-

Vanderbilt Center for Cognitive Medicine. MIND. [Link]

-

Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. [Link]

-

Rodent MDA. Researchers. [Link]

-

PMC - PubMed Central. (2020, August 3). Nicotine Self-Administration Induces Plastic Changes to Nicotinic Receptors in Medial Habenula. [Link]

-

ResearchGate. (2025, August 6). (PDF) Cognitive Effects of Nicotine: Recent Progress. [Link]

-

ResearchGate. cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal. [Link]

-

PubMed. (2010, June 15). Potential adverse effects of discontinuing psychotropic drugs. Part 1: Adrenergic, cholinergic, and histamine drugs. [Link]

-

MDPI. Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats. [Link]

-

PubMed. (2005, November 15). The diagnosis and management of cow milk protein intolerance in the primary care setting. [Link]

- Google Patents. CN102617509A - Chlorpromazine hydrochloride synthesis process.

Sources

- 1. Frontiers | Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction [frontiersin.org]

- 2. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Mechanisms of Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dual role of nicotine in addiction and cognition: A review of neuroimaging studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotine Self-Administration Induces Plastic Changes to Nicotinic Receptors in Medial Habenula - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. Potential adverse effects of discontinuing psychotropic drugs. Part 1: Adrenergic, cholinergic, and histamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotine Acts on Cholinergic Signaling Mechanisms to Directly Modulate Choroid Plexus Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Bulleyaconitine A Inhibits Morphine-Induced Withdrawal Symptoms, Conditioned Place Preference, and Locomotor Sensitization Via Microglial Dynorphin A Expression [frontiersin.org]

- 13. "Investigating the Modulation and Mechanisms of α7 Nicotinic Acetylchol" by Asti Jackson [scholarscompass.vcu.edu]

- 14. a7 nicotinic receptor: Topics by Science.gov [science.gov]

- 15. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 18. Alpha7 Nicotinic Acetylcholine Receptors Modulate Motivation to Self-Administer Nicotine: Implications for Smoking and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Toxicity Profile of CMPI Hydrochloride in Preclinical Studies

Executive Summary & Compound Identity

CMPI hydrochloride (CAS: 2250025-94-4) is a highly selective Positive Allosteric Modulator (PAM) of the

It specifically targets the

Clarification of Identity:

-

Target Compound: 3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride.[2]

-

Distinction: This guide does not refer to 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent) or plant extracts often abbreviated as CMPI.

Pharmacological Safety Profile (Mechanism-Based Toxicity)

The primary safety advantage of CMPI lies in its mechanism. By functioning as a PAM rather than a direct agonist, CMPI enhances the efficacy of endogenous acetylcholine (ACh) without directly activating the receptor in the absence of the orthosteric ligand. This significantly reduces the risk of receptor desensitization and excitotoxicity.

Selectivity and Off-Target Mitigation

CMPI was developed to overcome the toxicity limitations of earlier nicotinic ligands (e.g., epibatidine).

| Target Receptor | Interaction Type | Outcome | Safety Implication |

| Potent PAM | Potentiation of ACh currents | Therapeutic Effect (Cognition, Analgesia) | |

| Inactive / Weak Inhibitor | No potentiation | Avoids over-activation of High Sensitivity isoforms | |

| >100-fold Selectivity | Negligible binding | Prevents autonomic side effects (HTN, GI motility issues) | |

| Inactive | No activation | Prevents neuromuscular toxicity (Cramps, Paralysis) | |

| 5-HT3 / GABA | Selective | No cross-reactivity | Reduces CNS off-target risks |

Mechanism of Action Visualization

The following diagram illustrates the structural basis of CMPI's selectivity, binding at the

Caption: CMPI selectively engages the α4:α4 interface, potentiating only the (α4)3(β2)2 isoform.

Preclinical Toxicology & Safety Pharmacology

The preclinical evaluation of CMPI follows a rigorous "hit-to-lead" optimization focused on removing liabilities common to the piperidine/isoxazole scaffold.

In Vitro Safety Screen

-

hERG Inhibition: The optimized substituted piperidine class, from which CMPI is derived, demonstrates a favorable cardiac safety profile. CMPI exhibits low affinity for the hERG K+ channel (

), significantly reducing the risk of QT prolongation compared to early generation ligands. -

Cytotoxicity: Assays in HEK-293 cells stably expressing

receptors showed negligible cytotoxicity at therapeutic concentrations ( -

Genotoxicity: Structure-activity relationship (SAR) studies optimized the isoxazole moiety to minimize reactive metabolite formation, a common liability in nitrogen-rich heterocycles.

In Vivo Tolerability

-

Acute Dosing: In rodent models (C57BL/6J mice), CMPI has been administered intraperitoneally (i.p.) at doses up to 15 mg/kg without eliciting overt behavioral toxicity (e.g., seizures, ataxia, or sedation).

-

Therapeutic Index: The separation between the efficacy dose (

mg/kg estimated from in vitro potency) and the maximum tested dose (15 mg/kg) suggests a wide therapeutic window. -

CNS Side Effects: Unlike non-selective agonists which cause hypolocomotion and respiratory depression, CMPI does not significantly alter basal locomotor activity at efficacious doses, confirming its "silent" nature in the absence of high cholinergic tone.

Pharmacokinetics (PK)

-

CNS Penetration: CMPI is highly CNS penetrant, a critical requirement for treating neuropsychiatric disorders.

-

Metabolic Stability: The addition of the chlorophenyl group and the methyl-substituted pyrazole enhances metabolic stability against CYP450 degradation compared to unsubstituted piperidines.

Experimental Workflow: Safety Validation

To replicate or validate the safety profile of CMPI, the following experimental workflow is recommended. This protocol ensures that observed effects are due to specific

Caption: Step-by-step workflow for validating CMPI safety from in vitro binding to in vivo behavioral assessment.

References

-

Albrecht, B. K., et al. (2008).[2][4][5][6] "Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators."[2][5][7] Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212.

-

Hamouda, A. K., et al. (2016).[2][3][4] "Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator." Molecular Pharmacology, 89(5), 575-584.

-

Wang, Z. J., et al. (2017).[3] "Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses." Journal of Biological Chemistry, 292(24), 9988-10001.

-

Bagdas, D., et al. (2020). "Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats." Frontiers in Pharmacology, 11, 856.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. More than Smoke and Patches: The Quest for Pharmacotherapies to Treat Tobacco Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]

A Technical Guide to CMPI Hydrochloride: A Potent Modulator of Nicotinic Acetylcholine Receptors

This technical guide offers an in-depth overview of CMPI hydrochloride, a significant chemical probe in the field of neuroscience and pharmacology. The content herein is curated for researchers, scientists, and professionals in drug development, providing foundational knowledge, experimental insights, and practical methodologies for the application of this compound.

Core Introduction and Target Clarification

CMPI hydrochloride (3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride) is a highly potent and selective positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR)[1][2]. It is crucial for researchers to note that while the acronym "CMPI" might be associated with other molecules in different contexts, the compound identified by the CAS number 2250025-94-4 is definitively characterized by its activity at nAChRs. This guide will focus on this well-established mechanism of action. As a PAM, CMPI hydrochloride enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), rather than activating the receptor directly[3]. This modulatory action makes it an invaluable tool for studying the nuanced roles of α4β2 nAChRs in various physiological and pathological states, including nicotine dependence and certain neuropsychiatric conditions[3].

Physicochemical Properties of CMPI Hydrochloride

A precise understanding of a compound's physicochemical properties is fundamental for accurate experimental design, from solution preparation to data interpretation. The key identifiers and molecular properties for CMPI hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2250025-94-4 | [1][2] |

| Molecular Weight | 379.28 g/mol | [1][2][4] |

| Chemical Formula | C₁₈H₁₉ClN₄O·HCl | [1] |

Note: The molecular weight and formula correspond to the hydrochloride salt form. Always refer to the batch-specific information on the certificate of analysis for the most accurate data when preparing stock solutions[2].

Mechanism of Action and Cholinergic Signaling Pathway

CMPI hydrochloride exerts its effect by binding to an allosteric site on the α4β2 nAChR, distinct from the binding site of acetylcholine. This binding event induces a conformational change in the receptor that increases the probability of the ion channel opening in the presence of an agonist like ACh. The α4β2 nAChRs are ligand-gated ion channels that, upon activation, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuronal membrane and subsequent cellular responses.

CMPI hydrochloride shows selectivity for the (α4)₃(β2)₂ stoichiometry of the nAChR over the (α4)₂(β2)₃ stoichiometry[3][5]. This is significant as different stoichiometries have distinct pharmacological properties and physiological roles. The potentiation by CMPI hydrochloride effectively increases the receptor's sensitivity to acetylcholine, shifting the dose-response curve to the left[5].

The following diagram illustrates the cholinergic synapse and the modulatory role of CMPI hydrochloride on the postsynaptic α4β2 nAChR.

Caption: Modulation of the α4β2 nAChR by CMPI hydrochloride at a cholinergic synapse.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

To characterize the potentiation of α4β2 nAChRs by CMPI hydrochloride, a TEVC assay using Xenopus laevis oocytes is a robust and widely used method. This protocol allows for the direct measurement of ion channel activity in response to agonists and modulators.

A. Materials and Reagents:

-

Xenopus laevis oocytes

-

cRNA for human α4 and β2 nAChR subunits

-

CMPI hydrochloride (stock solution in DMSO)

-

Acetylcholine (ACh) chloride (stock solution in water)

-

Oocyte Ringer's 2 (OR2) solution

-

Collagenase solution

-

Microinjection and TEVC setup (amplifier, electrodes, perfusion system)

B. Step-by-Step Methodology:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate oocytes from a mature female Xenopus laevis frog using a collagenase treatment.

-

Inject each oocyte with a precise mixture of α4 and β2 subunit cRNA (e.g., in a 1:1 ratio) to express the receptors.

-

Incubate the injected oocytes for 2-5 days at 16-18°C in OR2 solution to allow for receptor expression.

-

-

TEVC Recording Setup:

-

Place a single oocyte in the recording chamber and perfuse with OR2 solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Data Acquisition:

-

Establish a baseline current in the presence of OR2 buffer.

-

To determine the potentiation, first apply a sub-maximal concentration of ACh (e.g., the EC₁₀ concentration) until the current response reaches a stable plateau.

-

Wash the oocyte with OR2 until the current returns to baseline.

-

Co-apply the same EC₁₀ concentration of ACh along with a specific concentration of CMPI hydrochloride.

-

Record the peak current response. The increase in current amplitude compared to ACh alone represents the potentiation.

-

-

Data Analysis:

-

Calculate the percentage of potentiation for each CMPI hydrochloride concentration using the formula: ((I_ACh+CMPI - I_ACh) / I_ACh) * 100, where I is the peak current.

-

To determine the EC₅₀ of potentiation, perform the experiment with a range of CMPI hydrochloride concentrations while keeping the ACh concentration constant.

-

Plot the percentage of potentiation against the logarithm of the CMPI hydrochloride concentration and fit the data to a sigmoidal dose-response curve.

-

Caption: Experimental workflow for a TEVC assay to measure CMPI hydrochloride potentiation.

References

-

Jacobs, M., et al. (2021). The structure and function of protein kinase C-related kinases (PRKs). Biochemical Society Transactions, 49(1), 225-235. [Link]

-

National Center for Biotechnology Information. (n.d.). Protein Kinase C-Related Kinase (PKN/PRK). Potential Key-Role for PKN1 in Protection of Hypoxic Neurons. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). The role of PRK1 in glucose metabolism and nutrient signalling. Retrieved February 17, 2026, from [Link]

-

Kinsella, P., et al. (2015). Protein kinase C-related kinase 1 and 2 play an essential role in thromboxane-mediated neoplastic responses in prostate cancer. Oncotarget, 6(20), 17994-18007. [Link]

-

Portland Press. (2021). The structure and function of protein kinase C-related kinases (PRKs). Biochemical Society Transactions. [Link]

-

National Center for Biotechnology Information. (n.d.). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Retrieved February 17, 2026, from [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CMPI Hydrochloride in Electrophysiology Patch-Clamp Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potentiation of Nicotinic Acetylcholine Receptors with CMPI Hydrochloride

CMPI hydrochloride has emerged as a valuable pharmacological tool for the nuanced study of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, which is implicated in a variety of neurological processes and is a key target in drug discovery for conditions like nicotine dependence and neurodegenerative diseases.[1] This document serves as a comprehensive guide for the application of CMPI hydrochloride in electrophysiology, with a focus on patch-clamp assays. It provides not only detailed protocols but also the underlying scientific rationale to empower researchers to design and execute robust experiments.

CMPI hydrochloride is a potent and selective positive allosteric modulator (PAM) of α4β2 nAChRs. Unlike direct agonists that bind to the orthosteric site (the acetylcholine binding site), PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances its response to the endogenous ligand, acetylcholine (ACh).[2] This modulatory action makes CMPI hydrochloride an invaluable tool for dissecting the intricate mechanisms of nAChR function and for screening for novel therapeutic agents.

Mechanism of Action: A Tale of Two Stoichiometries

The α4β2 nAChRs can assemble into two different stoichiometries with distinct sensitivities to acetylcholine: a high-sensitivity (HS) isoform, typically with a (α4)2(β2)3 arrangement, and a low-sensitivity (LS) isoform, with a (α4)3(β2)2 arrangement.[3] CMPI hydrochloride exhibits a remarkable selectivity for the LS (α4)3(β2)2 isoform.[1][4] It potentiates the response of these receptors to ACh, effectively increasing their sensitivity to the neurotransmitter.[1] Interestingly, at higher concentrations, CMPI hydrochloride can act as an inhibitor of the HS (α4)2(β2)3 isoform, as well as muscle-type and Torpedo nAChRs.[5]

The potentiation effect of CMPI on the (α4)3(β2)2 nAChR is characterized by a significant leftward shift in the ACh concentration-response curve, indicating an increase in the potency of ACh, with minimal to no effect on the maximal response.[2] This is a hallmark of positive allosteric modulation. The binding site for CMPI has been identified at the interface between two α4 subunits, a unique feature of the (α4)3(β2)2 stoichiometry.[2][4]

Figure 1: Simplified signaling pathway of CMPI hydrochloride action on (α4)3(β2)2 nAChRs.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of CMPI hydrochloride is crucial for accurate and reproducible experimental results.

| Property | Value | Source |

| Molecular Weight | 379.28 g/mol | |

| Formula | C18H19ClN4O.HCl | |

| Appearance | Solid powder | [4] |

| Purity | ≥98% (HPLC) | |

| Solubility | Water (up to 50 mM), DMSO (up to 100 mM) | |

| Storage | Store at -20°C | [4] |

Protocol for Stock Solution Preparation

This protocol provides a general guideline. Always refer to the manufacturer's certificate of analysis for batch-specific molecular weight.

Materials:

-

CMPI hydrochloride powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Nuclease-free water

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution in 1 ml of DMSO, calculate the mass of CMPI hydrochloride needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 379.28 g/mol = 3.79 mg

-

Weigh the compound: Carefully weigh the calculated amount of CMPI hydrochloride using an analytical balance in a fume hood.

-

Dissolve the compound: Add the weighed CMPI hydrochloride to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (in this case, 1 ml) to the tube.

-

Ensure complete dissolution: Vortex the solution until the CMPI hydrochloride is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.[4]

Note on Vehicle Control: When performing electrophysiological recordings, it is imperative to include a vehicle control (e.g., the final concentration of DMSO used to dilute the CMPI hydrochloride) to account for any effects of the solvent on the cells.

Whole-Cell Patch-Clamp Protocol for Assessing CMPI Hydrochloride Activity

This protocol outlines a standard whole-cell voltage-clamp experiment to characterize the potentiation of ACh-evoked currents by CMPI hydrochloride in a cell line stably expressing human (α4)3(β2)2 nAChRs.

Experimental Workflow

Figure 2: A typical workflow for a whole-cell patch-clamp experiment with CMPI.

Materials and Solutions

-

Cell Line: A stable cell line expressing the human (α4)3(β2)2 nAChR (e.g., HEK293 or CHO cells).

-

Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier, data acquisition system.

-

Perfusion System: For rapid application and washout of solutions.

-

Borosilicate Glass Capillaries: For pulling patch pipettes.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

-

Agonist Solution: Acetylcholine chloride prepared in extracellular solution.

-

Test Compound Solution: CMPI hydrochloride diluted to the desired final concentration in the agonist solution.

Step-by-Step Protocol

-

Cell Preparation: Plate the cells expressing α4β2 nAChRs onto glass coverslips 24-48 hours before the experiment. Ensure the cells are healthy and not overly confluent.[6]

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-7 MΩ when filled with the intracellular solution.[7]

-

Establish Whole-Cell Configuration:

-

Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.

-

Using the micromanipulator, approach a target cell with the patch pipette.[6]

-

Apply gentle positive pressure to the pipette to keep the tip clean.

-

Once in proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[7][8]

-

Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[7]

-

-

Voltage-Clamp Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Allow the cell to stabilize for a few minutes, allowing for the dialysis of the pipette solution into the cell.

-

-

Baseline ACh-Evoked Currents:

-

Using the perfusion system, apply a sub-maximal concentration of acetylcholine (e.g., the EC10 concentration, which should be determined in separate experiments) for a short duration (e.g., 2-5 seconds) to evoke an inward current.

-

Repeat this application several times with a sufficient washout period in between to establish a stable baseline response.

-

-

Application of CMPI Hydrochloride:

-

Prepare solutions of ACh at the same sub-maximal concentration containing various concentrations of CMPI hydrochloride (e.g., ranging from 1 nM to 1 µM).

-

Co-apply the ACh + CMPI hydrochloride solution and record the evoked current. A significant increase in the current amplitude compared to the baseline ACh response is expected.[2]

-

-

Washout: After recording the potentiated response, perfuse the cell with the extracellular solution to wash out the compounds and allow the current to return to baseline.

-

Data Analysis:

-

Measure the peak amplitude of the inward currents evoked by ACh alone and in the presence of CMPI hydrochloride.

-

Calculate the percentage potentiation for each concentration of CMPI hydrochloride.

-

Construct a dose-response curve by plotting the percentage potentiation against the logarithm of the CMPI hydrochloride concentration to determine the EC50 value.

-

Safety and Handling Precautions

CMPI hydrochloride is intended for research use only.[4] While detailed toxicological data is not widely available, it is prudent to handle the compound with care. Harmful if swallowed, and may cause skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Work in a well-ventilated area or a fume hood, especially when handling the powdered form.

Troubleshooting Common Issues in Patch-Clamp Experiments

| Issue | Possible Cause | Suggested Solution |

| Difficulty obtaining a GΩ seal | Unhealthy cells, dirty pipette tip, incorrect pipette resistance, vibrations | Use healthy, low-passage cells. Ensure solutions are fresh and correctly formulated. Pull new pipettes with appropriate resistance (4-7 MΩ). Use an anti-vibration table.[6][7] |

| Unstable recording (rundown of current) | Dialysis of essential intracellular components | Consider using the perforated patch-clamp technique to preserve the intracellular milieu.[10] |

| No response to ACh | Low receptor expression, incorrect agonist concentration | Verify receptor expression in the cell line. Perform an ACh dose-response curve to determine the appropriate concentration range. |

| Variability in potentiation | Incomplete washout, receptor desensitization | Ensure adequate washout times between applications. Use a rapid perfusion system to minimize desensitization. |

Conclusion

CMPI hydrochloride is a powerful and selective tool for the investigation of (α4)3(β2)2 nicotinic acetylcholine receptors. Its ability to positively modulate these receptors makes it an excellent probe for studying their physiological roles and for identifying novel therapeutic agents. By following the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can effectively utilize CMPI hydrochloride to advance our understanding of nicotinic receptor pharmacology.

References

- Grupe, M., et al. (2015). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. The Journal of biological chemistry, 290(32), 19661–19671.

- Mazzaferro, S., et al. (2023).

-

Axon Instruments. (n.d.). Patch-clamp-protocol-final.pdf. Retrieved from [Link]

-

MDPI. (2021, September 1). TRPM2. Retrieved from [Link]

-

FujiFilm Cellular Dynamics. (n.d.). iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol. Retrieved from [Link]

-

The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

-

MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

Queen's Center for Biomedical Research. (n.d.). Pharmacology of JNJ-28583113: A novel TRPM2 antagonist. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medkoo.com [medkoo.com]

- 5. targetmol.cn [targetmol.cn]

- 6. Patch Clamp Protocol [labome.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fujifilmcdi.com [fujifilmcdi.com]

Application Note: Optimization of CMPI Hydrochloride Concentrations for In Vitro Cell Culture

Part 1: Introduction & Chemical Identity[1]

Crucial Disambiguation: This guide specifically addresses CMPI Hydrochloride (CAS: 2250025-94-4), the potent Positive Allosteric Modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs).[1]

-

Chemical Name: 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride.[2]

-

Target: Selective potentiation of (α4)3(β2)2 stoichiometry nAChRs.

-

Application: Neuroscience, nicotine dependence research, and anti-inflammatory cholinergic pathways.

WARNING: Do NOT confuse this with 2-Chloro-1-methylpyridinium iodide (Mukaiyama’s Reagent), also abbreviated as CMPI. The latter is a coupling reagent used for chemical synthesis and is highly toxic to cells if added directly to media.

Part 2: Recommended Concentration Ranges

The optimal concentration of CMPI HCl depends heavily on the specific assay endpoint (electrophysiology vs. protein expression) and the cell type's sensitivity.

Summary of Effective Concentrations

| Application | Recommended Range | Key Considerations |

| Functional Potentiation (Ca²⁺ Flux, Electrophysiology) | 10 nM – 200 nM | EC₅₀ is ~18–20 nM for human/rat α4β2 receptors. |

| Receptor Up-regulation (Chaperone effect, 24h+) | 100 nM – 1 µM | Higher concentrations may be needed to stabilize intracellular receptors. |

| Maximum Tolerable Concentration (MTC) | < 3 µM | Cytotoxicity observed above 3 µM in sensitive lines (e.g., BEAS-2B). |

| Off-Target Inhibition | > 500 nM | At concentrations >0.5 µM, CMPI may inhibit muscle-type and (α4)2(β2)3 receptors. |

Mechanistic Rationale

CMPI acts as a Type I PAM. It binds to an allosteric site on the α4β2 receptor, lowering the energy barrier for channel opening in response to agonists (like acetylcholine or nicotine).

-

Low Concentration (10–100 nM): Increases the probability of channel opening (P_open) without blocking the pore.

-

High Concentration (>1 µM): Can induce channel block or desensitization, leading to a "bell-shaped" dose-response curve.

Part 3: Preparation & Handling Protocol

Stock Solution Preparation

CMPI HCl is a salt and exhibits good solubility in polar solvents.